Methyl 5-iodo-2,4-dimethylbenzoate
Overview
Description
Methyl 5-iodo-2,4-dimethylbenzoate is an organic compound with the molecular formula C10H11IO2. It is a versatile small molecule scaffold used in various research and industrial applications. This compound is characterized by the presence of an iodine atom at the 5th position and two methyl groups at the 2nd and 4th positions on the benzene ring, with a methyl ester functional group at the carboxyl position.
Scientific Research Applications
Methyl 5-iodo-2,4-dimethylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: It is used in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: The compound is investigated for its potential therapeutic properties and as a starting material for drug development.
Mechanism of Action
The mechanism of action of “Methyl 5-iodo-2,4-dimethylbenzoate” in chemical reactions typically involves the iodine atom acting as a leaving group, allowing the compound to participate in substitution reactions . The exact mechanism can vary depending on the specific reaction conditions and the other compounds involved .
Safety and Hazards
“Methyl 5-iodo-2,4-dimethylbenzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with appropriate safety precautions, including the use of personal protective equipment .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-iodo-2,4-dimethylbenzoate can be synthesized through several synthetic routes. One common method involves the iodination of 2,4-dimethylbenzoic acid, followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The resulting 5-iodo-2,4-dimethylbenzoic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient conversion of starting materials to the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-iodo-2,4-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran are commonly used.
Major Products Formed
Substitution Reactions: Products include 5-amino-2,4-dimethylbenzoate, 5-thio-2,4-dimethylbenzoate, and 5-alkoxy-2,4-dimethylbenzoate.
Oxidation Reactions: Products include 5-iodo-2,4-dimethylbenzoic acid and 5-iodo-2,4-dimethylbenzaldehyde.
Reduction Reactions: The major product is 5-iodo-2,4-dimethylbenzyl alcohol.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-iodo-5-methylbenzoate
- Methyl 4-iodo-2,6-dimethylbenzoate
- Methyl 3-iodo-2,4-dimethylbenzoate
Uniqueness
Methyl 5-iodo-2,4-dimethylbenzoate is unique due to the specific positioning of its iodine and methyl groups, which confer distinct reactivity and properties compared to its isomers. This unique structure makes it particularly useful in certain synthetic applications and research contexts .
Properties
IUPAC Name |
methyl 5-iodo-2,4-dimethylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-6-4-7(2)9(11)5-8(6)10(12)13-3/h4-5H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZETITKGSTYFZFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90661023 | |
Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1052647-27-4 | |
Record name | Methyl 5-iodo-2,4-dimethylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90661023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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